molecular formula C10H20O B8537034 3-Methyl-2-nonen-1-ol

3-Methyl-2-nonen-1-ol

Cat. No. B8537034
M. Wt: 156.26 g/mol
InChI Key: OOOOKZZBWQOKFP-UHFFFAOYSA-N
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Patent
US04168248

Procedure details

52 G. of 3-methyl-2-nonen-1-ol were hydrogenated for 4 hours in the presence of Raney nickel catalyst at an initial pressure of 50 pounds per square inch until the theoretical amount of hydrogen was consumed. The hydrogenated material was fractionated through a 1/2 foot Vigreux column. 48.6 G. distilled at 108° C. under 10 mm. pressure, representing the desired 3-methylnonan-1-ol. The product had a refractive index at 20° C. of 1.4384. There was a residue of 3.4 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:3][CH2:4][OH:5]>[Ni]>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at an initial pressure of 50 pounds per square inch until the theoretical amount of hydrogen was consumed
DISTILLATION
Type
DISTILLATION
Details
distilled at 108° C. under 10 mm
CUSTOM
Type
CUSTOM
Details
at 20° C.

Outcomes

Product
Name
Type
Smiles
CC(CCO)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.